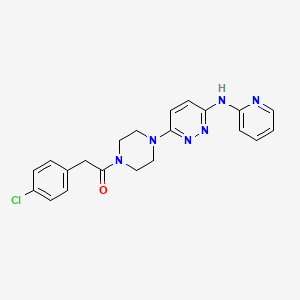
2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for the compound is C19H20ClN5, and its structure includes a chlorophenyl group, a piperazine moiety, and a pyridazinyl-pyridinyl linkage. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazinyl-piperazine compounds have shown to inhibit tumor growth in various cancer cell lines. A study highlighted that modifications on the pyridazine ring can enhance cytotoxicity against specific cancer types by targeting the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers .
| Compound | Target | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound A | EGFR | 25 | NSCLC |
| Compound B | VEGFR | 35 | Breast Cancer |
| This compound | EGFR | TBD | TBD |
Neuropharmacological Effects
The compound's structure suggests potential activity at dopamine receptors. Similar compounds have been reported to exhibit high affinity for the dopamine D4 receptor, which plays a role in mood regulation and psychotic disorders. A related study found that certain piperazine derivatives displayed selective D4 receptor binding with IC50 values as low as 0.057 nM . This suggests that our compound may also possess similar neuropharmacological properties.
Antimicrobial Activity
Preliminary studies have indicated that related piperazine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes . The potential of this compound as an antimicrobial agent warrants further investigation.
Case Studies
- In Vitro Studies : A study conducted on a series of pyridazine derivatives demonstrated their effectiveness against multiple cancer cell lines, including breast and lung cancers. The modifications on the piperazine ring were crucial for enhancing their anticancer properties .
- Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active site of EGFR, indicating its potential as a therapeutic agent in cancer treatment .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJSXBSHKHONRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














